![molecular formula C12H10N2O2S B1300555 咪唑并[2,1-b][1,3]苯并噻唑-2-甲酸乙酯 CAS No. 64951-05-9](/img/structure/B1300555.png)

咪唑并[2,1-b][1,3]苯并噻唑-2-甲酸乙酯

描述

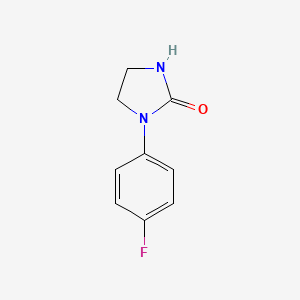

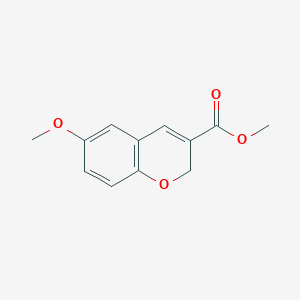

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound . It contains a total of 29 bonds, including 19 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 1 double bond, and 14 aromatic bonds . It also includes 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 twelve-membered ring, 1 aromatic ester, and 1 Imidazole .

Synthesis Analysis

The synthesis of Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate involves the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition . This process produces the ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate (3), which is established by 1 H NMR .Molecular Structure Analysis

The molecular formula of Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is C12H10N2O2S . Its average mass is 246.285 Da, and its monoisotopic mass is 246.046295 Da .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .科学研究应用

Proteomics Research

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research applications due to its unique chemical properties .

Anxiolytic Agents

The benzothiazole class, to which this compound belongs, has been reported to serve as a potent non-sedative anxiolytic. These compounds can help in the development of new medications that alleviate anxiety without causing drowsiness .

Anticancer Agents

Benzothiazoles, including derivatives like Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate, have shown promise as powerful anticancer agents. They are being studied for their potential to inhibit the growth of cancer cells .

Neuroimaging Probes

This compound has applications in neuroimaging, particularly as a PET imaging probe. It can be used to detect β-amyloid plaques in the brains of Alzheimer’s patients, aiding in the diagnosis and study of this neurodegenerative disease .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is being researched as a kinase inhibitor, which could lead to new treatments for diseases caused by dysregulated kinase activity .

Antimicrobial Activity

The antimicrobial properties of benzothiazoles make them valuable in the fight against infectious diseases. This compound is studied for its effectiveness against various microbes, which could lead to the development of new antibiotics .

Nerve Function Treatment

Derivatives of benzothiazoles are used in the treatment of interval loss of nerve function. Research into Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate could contribute to advancements in therapies for neurological disorders .

Chemical Synthesis

Lastly, this compound is important in chemical synthesis. It serves as a building block for creating a variety of complex molecules, which can have diverse applications in medicinal chemistry and materials science .

作用机制

Target of Action

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its derivatives have been identified as potential antimycobacterial agents . The primary target of these compounds is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) , a bacterium that causes tuberculosis.

Mode of Action

Molecular docking and dynamics studies suggest that these compounds interact with the pantothenate synthetase of mtb, leading to the inhibition of this enzyme . This interaction disrupts the normal functioning of the bacterium, thereby exerting an antimycobacterial effect .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various biochemical pathways in the bacterium . This disruption affects the downstream effects of these pathways, leading to the inhibition of the growth and proliferation of Mtb .

Pharmacokinetics

In silico admet prediction has been carried out for some of its derivatives

Result of Action

The most active derivative of Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate, IT10, displayed significant inhibitory activity against Mtb . It showed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . Furthermore, these compounds showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria (NTM) .

Action Environment

It’s known that the efficacy of antimycobacterial agents can be influenced by factors such as ph, temperature, and the presence of other substances

安全和危害

While specific safety and hazards information for Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is not available in the sources, it’s generally recommended to avoid all personal contact, including inhalation . Use in a well-ventilated area is advised, and personal protective equipment should be worn when risk of exposure occurs .

未来方向

属性

IUPAC Name |

ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-2-16-11(15)8-7-14-9-5-3-4-6-10(9)17-12(14)13-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOXQBVMMDCPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C3=CC=CC=C3SC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363195 | |

| Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

CAS RN |

64951-05-9 | |

| Record name | Imidazo[2,1-b]benzothiazole-2-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64951-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)

![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)

![(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxo-2-butenoic acid](/img/structure/B1300484.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)